2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a fluorophenoxy group, a morpholinopyridazinyl group, and a phenylpropanamide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the morpholinopyridazinyl intermediate: This involves the reaction of a pyridazine derivative with morpholine under suitable conditions to form the morpholinopyridazinyl intermediate.
Coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the morpholinopyridazinyl intermediate in the presence of a coupling agent to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and morpholinopyridazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide would depend on its specific biological target. Generally, it may interact with specific enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide
- 2-(2-bromophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide
- 2-(2-methylphenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide
Uniqueness
The uniqueness of 2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of the compound compared to its non-fluorinated analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-16(31-21-8-3-2-7-19(21)24)23(29)25-18-6-4-5-17(15-18)20-9-10-22(27-26-20)28-11-13-30-14-12-28/h2-10,15-16H,11-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHNZZXNIHRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCOCC3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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